6-Bromo-5,7-dichloroquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,7-dichloroquinoline hydrochloride is a chemical compound with the CAS Number: 2567502-57-0 . It has a molecular weight of 313.41 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 6-Bromo-5,7-dichloroquinoline hydrochloride is1S/C9H4BrCl2N.ClH/c10-8-6 (11)4-7-5 (9 (8)12)2-1-3-13-7;/h1-4H;1H
. This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
6-Bromo-5,7-dichloroquinoline hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Photochromic Compounds
6-Bromo-5,7-dichloroquinoline hydrochloride derivatives are used in the synthesis of photochromic compounds. Specifically, the Duff formylation of halogenated hydroxyquinolines leads to formyl derivatives, which, upon condensation with specific indolines or indolium halides, yield photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. These compounds exhibit interesting thermal and photo-induced isomerization properties, as studied through spectroscopy (Voloshin et al., 2008).
Prodrug Systems for Reductive Activation
Novel 2-aryl-5-nitroquinoline derivatives synthesized from halogenated quinolines serve as potential prodrug systems. These systems undergo reductive activation, showcasing a method to introduce functional groups onto the quinoline nucleus, which can be further modified for various applications, including fluorescent labeling of molecules (Couch et al., 2008).
Synthesis of PI3K/mTOR Inhibitors
The compound synthesized from 6-Bromo-5,7-dichloroquinoline hydrochloride serves as a critical intermediate in the synthesis of PI3K/mTOR inhibitors. The optimized synthetic methods enable the production of various derivatives for potential therapeutic applications (Lei et al., 2015).
Synthesis of Chloro Compounds
Pyridine hydrochloride is used as an efficient reagent for synthesizing chloro derivatives from bromo compounds in pyridine and quinoline series. This reaction demonstrates a straightforward method to substitute bromine with chlorine in halogenated quinolines, expanding the toolkit for synthetic chemists working with these heterocycles (Mongin et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5,7-dichloroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N.ClH/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOWGUFIMCVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)Cl)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.